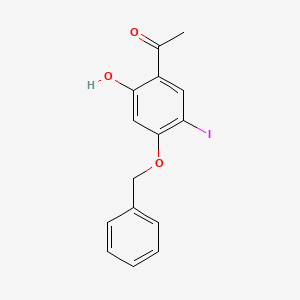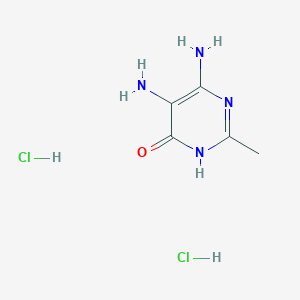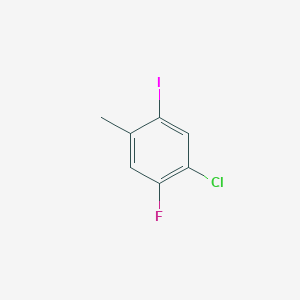
6-(1-Cyanocyclopropyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Cyanocyclopropyl)picolinic acid is an organic compound with the molecular formula C10H8N2O2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound features a cyanocyclopropyl group attached to the sixth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyanocyclopropyl)picolinic acid typically involves the introduction of a cyanocyclopropyl group to the picolinic acid framework. One common method involves the reaction of picolinic acid with a suitable cyanocyclopropylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-(1-Cyanocyclopropyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted picolinic acid derivatives.
Scientific Research Applications
6-(1-Cyanocyclopropyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1-Cyanocyclopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to metal ions, forming stable complexes that can influence various biochemical pathways. The cyanocyclopropyl group can also participate in interactions with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, is a pyridine carboxylic acid with a carboxyl group at the second position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness
6-(1-Cyanocyclopropyl)picolinic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its binding affinity, stability, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-(1-cyanocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-6-10(4-5-10)8-3-1-2-7(12-8)9(13)14/h1-3H,4-5H2,(H,13,14) |
InChI Key |
OJEUWFVZZWSQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)





![(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one](/img/structure/B13100192.png)
![2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B13100196.png)





